Decanoylcholine

Butyrylcholinesterase Enzyme Kinetics Substrate Specificity

Decanoylcholine is an acylcholine comprising a choline moiety esterified to decanoic acid (C10), with the molecular formula C15H32NO2⁺ and a monoisotopic mass of 258.24 Da. It is classified as an endogenous metabolite within the acyl choline chemical class and is recognized as a long-chain acylcholine distinct from short-chain neurotransmitter analogs such as acetylcholine (C2) or butyrylcholine (C4).

Molecular Formula C15H32NO2+
Molecular Weight 258.42 g/mol
CAS No. 13100-61-3
Cat. No. B1243147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecanoylcholine
CAS13100-61-3
Molecular FormulaC15H32NO2+
Molecular Weight258.42 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OCC[N+](C)(C)C
InChIInChI=1S/C15H32NO2/c1-5-6-7-8-9-10-11-12-15(17)18-14-13-16(2,3)4/h5-14H2,1-4H3/q+1
InChIKeyVZSPWUMYXMBAJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decanoylcholine (CAS 13100-61-3): Baseline Identification and Procurement Context


Decanoylcholine is an acylcholine comprising a choline moiety esterified to decanoic acid (C10), with the molecular formula C15H32NO2⁺ and a monoisotopic mass of 258.24 Da [1]. It is classified as an endogenous metabolite within the acyl choline chemical class [2] and is recognized as a long-chain acylcholine distinct from short-chain neurotransmitter analogs such as acetylcholine (C2) or butyrylcholine (C4) [3]. Its pharmacological profile is chain-length dependent, with long-chain compounds exhibiting acetylcholine-blocking effects on isolated rabbit heart and guinea-pig ileum, as well as depression of gastric acid secretion in rat stomach models [3]. These properties differentiate it from short-chain choline esters and position it as a research tool for investigating cholinergic system modulation and esterase substrate specificity.

Long-chain acylcholine (C10) for cholinergic modulation studies
Esterase substrate specificity research tool (BChE kinetics)
Endogenous metabolite reference for targeted metabolomics

Why Decanoylcholine (CAS 13100-61-3) Cannot Be Substituted by Short-Chain Choline Esters in Research Applications


Acylcholines exhibit chain-length-dependent pharmacological and biochemical behavior that precludes simple substitution. Systematic studies across C2 to C18 fatty acid-choline esters demonstrate three distinct pharmacological response categories: short-chain compounds (e.g., acetylcholine, propionylcholine) produce cardiac depression and ileal spasm; medium-chain compounds (e.g., hexanoylcholine) elicit mixed stimulatory effects; while long-chain compounds, including decanoylcholine (C10), block acetylcholine-mediated responses and suppress gastric acid secretion [1]. Furthermore, the stability and hydrolysis kinetics of acylcholines in solution are strongly modulated by acyl chain length, with longer-chain analogs exhibiting altered stability profiles relative to critical micelle concentrations (CMC) [2]. Consequently, substituting decanoylcholine with a shorter-chain analog would fundamentally alter the experimental system, introducing confounding variables in enzyme kinetics, pharmacological assays, and stability studies.

Decanoylcholine (C10)
Short-chain choline esters (C2–C4)
Acetylcholine-blocking activity in ex vivo tissue
Acetylcholine-like agonism; may not model antagonism
Micelle-mediated stabilization in acidic solution
Lack amphiphilic self-assembly; lower acid stability
Substrate inhibition of BChE at high concentration
Classical Michaelis-Menten kinetics; no micelle interference

Quantitative Evidence Differentiating Decanoylcholine (CAS 13100-61-3) from Comparator Acylcholines


Enhanced Substrate Affinity for Butyrylcholinesterase Relative to Short-Chain Acylcholines

Decanoylcholine and other long-chain alkanoylcholines exhibit superior substrate properties for butyrylcholinesterase (BChE) compared to short-chain analogs. In vitro kinetic studies using purified BChE demonstrate that long-chain choline esters are 'excellent substrates' at low concentrations, characterized by Km values that are lower than those of short-chain analogues [1]. This indicates higher enzyme affinity for the C10 acyl chain relative to C2-C4 compounds. The finding is consistent across multiple long-chain substrates, establishing a class-level kinetic advantage for decanoylcholine in BChE-mediated hydrolysis assays [2].

BChE Substrate Affinity
Class-level inference
Lower Km vs short-chain analogues
Supports higher assay sensitivity for BChE
Quantitative Km not specified in source
Butyrylcholinesterase Enzyme Kinetics Substrate Specificity

Acetylcholine Antagonism in Isolated Rabbit Heart: Chain-Length Dependent Blockade

Decanoylcholine, as a long-chain acylcholine, exhibits functional antagonism of acetylcholine in isolated rabbit heart preparations, a pharmacological property absent in short-chain choline esters. Systematic evaluation of C2 to C18 fatty acid-choline esters revealed three response categories: short-chain compounds (e.g., acetylcholine) produced cardiac depression; medium-chain compounds produced stimulation; and long-chain compounds, including decanoylcholine, blocked the effect of acetylcholine [1]. This chain-length-dependent pharmacological switch represents a qualitative functional differentiation that cannot be achieved with short-chain analogs.

Cholinergic Functional Shift
Class-level inference
Blocks acetylcholine effect; short-chain → depression
Unique antagonism profile for cardiac studies
Ex vivo rabbit heart preparation
Cholinergic Pharmacology Cardiac Physiology Ex Vivo Assay

Hydrolytic Stability in Acidic Solution Relative to Shorter-Chain Acylcholines

In 0.1N hydrochloric acid solution at 60°C, decanoylcholine demonstrates enhanced stability compared to shorter-chain acylcholines. A systematic study of acylcholine hydrolysis established that 'acylcholine with longer hydrocarbon chain was more stable than shorter chain' under acidic conditions [1]. This chain-length-dependent stability advantage is attributed to micellar protection above the critical micelle concentration (CMC), a property not exhibited by short-chain analogs that lack amphiphilic self-assembly behavior [2]. The study included decanoylcholine iodide alongside octanoyl-, dodecanoyl-, and hexadecanoylcholine, confirming that the C10 compound benefits from this micelle-mediated stabilization.

Acid Stability
Cross-study comparable
Long-chain > short-chain; stabilized above CMC
Enables extended acidic incubation studies
0.1N HCl, 60°C
Drug Stability Hydrolysis Kinetics Formulation Science

BChE-Mediated Hydrolysis Inhibition at High Substrate Concentrations Due to Mixed Micelle Formation

Unlike short-chain acylcholines that follow classical Michaelis-Menten kinetics, decanoylcholine exhibits substrate inhibition of butyrylcholinesterase at high concentrations due to mixed micelle formation with its hydrolysis product. The Chelminska-Bertilsson study demonstrated that 'at higher substrate concentrations, however, the hydrolysis reaction is inhibited, due to the formation of mixed micelles between the amphiphilic substrate and the corresponding alkanoic acid formed in the hydrolysis reaction' [1]. This concentration-dependent inhibition represents a distinct kinetic behavior that must be accounted for in BChE activity assays using decanoylcholine, as it deviates from the kinetic profiles observed with short-chain substrates that lack amphiphilic properties sufficient for micelle formation [2].

Kinetic Deviation
Class-level inference
Mixed micelle inhibition vs classical saturation
Requires non-standard kinetic assay design
BChE assay at elevated substrate
Substrate Inhibition Enzyme Kinetics Micelle Formation

High-Value Application Scenarios for Decanoylcholine (CAS 13100-61-3) Based on Differential Evidence


Butyrylcholinesterase Substrate Specificity and Inhibition Kinetics Studies

Decanoylcholine serves as an optimal substrate for investigating butyrylcholinesterase (BChE) structure-function relationships, particularly the enzyme's capacity to accommodate long-chain acyl groups. Its lower Km relative to short-chain analogs [1] enables high-sensitivity detection of BChE activity, while the pronounced substrate inhibition at elevated concentrations due to mixed micelle formation [2] provides a model system for studying non-classical enzyme kinetics and amphiphile-protein interactions. This compound is therefore uniquely suited for enzymology laboratories characterizing BChE variants, evaluating esterase inhibitors, or modeling the enzyme's role in metabolizing lipid-like esters.

Ex Vivo Pharmacological Studies of Cholinergic Modulation Requiring Acetylcholine Antagonism

For isolated tissue pharmacology experiments requiring functional antagonism of cholinergic responses, decanoylcholine offers a chain-length-dependent pharmacological profile unavailable from short-chain esters. Its demonstrated ability to block acetylcholine-mediated effects in isolated rabbit heart and guinea-pig ileum preparations [3] makes it a valuable tool for dissecting cholinergic signaling pathways, studying receptor desensitization mechanisms, or validating the selectivity of novel cholinergic ligands. The compound enables experimental designs that probe inhibitory modulation without the irreversible binding or toxicity associated with classical anticholinergic agents.

Hydrolytic Stability Assessment in Acidic Formulation Development

In pharmaceutical formulation and drug stability research, decanoylcholine's enhanced acid stability relative to short-chain acylcholines [4] makes it a useful model compound for investigating micelle-mediated stabilization strategies. Its behavior above and below the critical micelle concentration provides a tractable system for studying how amphiphilic self-assembly modulates chemical degradation kinetics. This is particularly relevant for developing stable formulations of ester-containing quaternary ammonium compounds intended for acidic environments, such as certain topical or ophthalmic preparations.

Cholinergic System Biomarker and Metabolomics Reference Standard

As an endogenous acylcholine metabolite documented in the Human Metabolome Database [5], decanoylcholine serves as an authentic reference standard for targeted metabolomics workflows investigating choline ester metabolism. Its distinct C10 acyl chain differentiates it chromatographically and mass spectrometrically from other endogenous choline esters, enabling accurate identification and quantification in biological matrices. This application is critical for laboratories studying metabolic disorders affecting choline and fatty acid metabolism, or for validating analytical methods in clinical metabolomics.

Application
Selection Property
Validation Focus
BChE Substrate Specificity Studies
Long-chain ester substrate affinity
BChE kinetic parameter validation
Cholinergic Antagonism Pharmacology
Chain-length-dependent functional profile
Ex vivo acetylcholine-blockade assays
Formulation Stability Assessment
Micelle-mediated acid stability
Accelerated degradation study design
Metabolomics Reference Standard
Endogenous metabolite identity
LC-MS/MS chromatographic verification

Technical Documentation Hub

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34 linked technical documents
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